N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine
Overview
Description
N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, and a phenyl group substituted with a nitro group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine typically involves the following steps:
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Nucleophilic Substitution Reaction: : The starting material, 2,4-dichlorobenzyl chloride, undergoes a nucleophilic substitution reaction with 3-nitroaniline. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
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Purification: : The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, sodium borohydride
Reduction: Potassium permanganate, hydrogen peroxide
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate
Major Products Formed
Reduction: N-(2,4-dichlorobenzyl)-N-(3-aminophenyl)amine
Oxidation: N-(2,4-dichlorobenzyl)-N-(3-nitrosophenyl)amine, N-(2,4-dichlorobenzyl)-N-(3-hydroxylamine)amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine can be compared with other similar compounds, such as:
N-(2,4-dichlorobenzyl)-N-(4-nitrophenyl)amine: Similar structure but with the nitro group at the 4 position. This compound may exhibit different reactivity and biological activity.
N-(2,4-dichlorobenzyl)-N-(2-nitrophenyl)amine: Similar structure but with the nitro group at the 2 position. This compound may have different physicochemical properties and applications.
N-(2,4-dichlorobenzyl)-N-(3-chlorophenyl)amine: Similar structure but with a chlorine atom instead of a nitro group. This compound may have different chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-5-4-9(13(15)6-10)8-16-11-2-1-3-12(7-11)17(18)19/h1-7,16H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZOLSBJININMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237063 | |
Record name | 2,4-Dichloro-N-(3-nitrophenyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901237063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-46-5 | |
Record name | 2,4-Dichloro-N-(3-nitrophenyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-N-(3-nitrophenyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901237063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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